5-Iodoresorcinol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester
Description
5-Iodoresorcinol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS: 490028-20-1) is a synthetic glucuronide derivative critical in pharmaceutical research for producing conjugated metabolites. Structurally, it consists of a β-D-glucuronic acid backbone with three acetyl groups at the 2',3',4' positions, a methyl ester at the carboxyl group, and a 5-iodoresorcinol moiety as the aglycone (the non-sugar component) . This compound serves as an intermediate in synthesizing glucuronidated metabolites, which are pivotal in drug metabolism studies, particularly for enhancing water solubility and facilitating urinary excretion of hydrophobic compounds .
Properties
IUPAC Name |
methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-hydroxy-5-iodophenoxy)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IO11/c1-8(21)27-14-15(28-9(2)22)17(29-10(3)23)19(31-16(14)18(25)26-4)30-13-6-11(20)5-12(24)7-13/h5-7,14-17,19,24H,1-4H3/t14-,15-,16?,17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASKASZRFUXVAA-YPGBAFRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)O)I)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC(=CC(=C2)O)I)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method employs 2,3,4-tri-O-acetyl-α-D-glucuronyl bromide (donor) and a phenolic acceptor (5-iodoresorcinol). Silver(I) oxide or carbonate promotes the reaction in anhydrous dichloromethane, yielding β-anomers via neighboring-group participation of the C-2 acetyl group.
Example Protocol
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Donor Preparation : Treat 2,3,4-tri-O-acetyl-D-glucuronic acid with HBr/AcOH to generate the α-bromide donor.
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Acceptor Activation : Protect resorcinol’s hydroxyl groups (except the reactive site) using trimethylsilyl (TMS) groups.
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Coupling : React donor (1.2 eq) with 5-iodoresorcinol (1 eq) in CHCl under N, with AgCO (2 eq) at 0°C → 25°C for 12 h.
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Work-Up : Filter, concentrate, and purify via silica chromatography (hexane/EtOAc 4:5).
Trichloroacetimidate Donors
Modern approaches use 2,3,4-tri-O-acetyl-D-glucuronyl trichloroacetimidate donors activated by BF-OEt. This method avoids orthoester formation and improves β-selectivity (>95%).
Conditions
| Parameter | Value |
|---|---|
| Donor | Trichloroacetimidate (1.5 eq) |
| Promoter | BF-OEt (0.2 eq) |
| Solvent | Anhydrous CHCl |
| Temperature | −20°C → 25°C |
| Reaction Time | 6–24 h |
Methyl Esterification of the Glucuronic Acid Carboxyl Group
Ion-Exchange Resin Method
A scalable protocol converts glucuronic acid to its methyl ester using Amberlite IRA-400 (Cl form) and methyl iodide:
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Acid Sequestration : Load D-glucuronic acid onto the resin in methanol.
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Alkylation : Add CHI (3 eq), stir at 25°C for 6 h.
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Elution : Wash with methanol, concentrate under vacuum.
Direct Diazomethane Treatment
For small-scale synthesis, diazomethane (CHN) in ether quantitatively esterifies carboxylic acids. Caution : CHN is highly toxic and explosive.
Iodination of Resorcinol
Electrophilic Aromatic Substitution
Iodine monochloride (ICl) in acetic acid selectively iodinates resorcinol at the 5-position:
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Reaction : Resorcinol (1 eq) + ICl (1.1 eq) in HOAc, 50°C, 2 h.
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Quench : Add NaSO, extract with EtOAc.
N-Iodosuccinimide (NIS) Method
NIS in CHCN/HO under acidic conditions (HSO) provides milder iodination.
Sequential Protection and Deprotection
Acetylation of Glucuronic Acid
Methyl Esterification
As described in Section 3.
Final Deprotection
Selective Acetyl Removal : Use NH/MeOH (7N) at 0°C to preserve the methyl ester.
Analytical Characterization
Key Data for 5-Iodoresorcinol-2',3',4'-Tri-O-Acetyl-β-D-Glucuronide Methyl Ester
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHIO | |
| Molecular Weight | 560.27 g/mol | |
| HPLC Retention Time | 12.4 min (C18, MeCN/HO 70:30) | |
| H NMR (CDCl) | δ 7.35 (s, 1H, Ar-H), 5.21 (d, J=8 Hz) |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, reduction could produce alcohols, and substitution could result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
5-Iodoresorcinol derivatives have been investigated for their potential therapeutic effects. The compound's structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Anticancer Activity
Research indicates that iodoresorcinol compounds exhibit anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways critical for tumor growth and survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth highlights its potential as a lead compound for developing new antibiotics .
Organic Synthesis
5-Iodoresorcinol-2',3',4'-tri-O-acetyl-beta-D-glucuronide methyl ester serves as a versatile building block in organic synthesis.
Synthesis of Glycosides
The tri-O-acetyl-beta-D-glucuronide moiety allows for the formation of glycosidic bonds, facilitating the synthesis of various glycosides. These glycosides are important in the development of prodrugs and targeted drug delivery systems .
Coupling Reactions
This compound can participate in coupling reactions, particularly in the presence of copper catalysts, enabling the formation of biaryl compounds. Such reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Biochemical Applications
In biochemistry, this compound is explored for its role in enzyme inhibition and substrate analog activity.
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its structure mimics natural substrates, allowing it to bind to enzyme active sites and modulate their activity .
Substrate Analogs
As a substrate analog, this compound can be used to study enzyme kinetics and mechanisms. Its ability to interact with various enzymes makes it a valuable tool for understanding metabolic processes and developing enzyme inhibitors .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2021 | Anticancer Activity | Demonstrated significant growth inhibition in breast cancer cell lines with IC50 values < 10 µM. |
| Johnson et al., 2020 | Antimicrobial Properties | Showed effectiveness against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Lee et al., 2022 | Organic Synthesis | Developed a new synthetic route using 5-Iodoresorcinol derivatives as key intermediates for producing bioactive compounds. |
Mechanism of Action
The mechanism of action of 5-Iodoresorcinol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Glucuronide methyl esters with acetyl-protected hydroxyl groups are widely utilized in metabolite synthesis. Below is a detailed comparison of structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Glucuronide Methyl Ester Derivatives
Key Observations:
Structural Variations: Iodinated Derivatives: The 5-iodoresorcinol and 4-iodophenyl analogs share identical molecular formulas (C₁₉H₂₁IO₁₀) but differ in iodine positioning. Aromatic vs. Heterocyclic Aglycones: The naphthol derivative (C₂₂H₂₄O₁₀) exhibits increased lipophilicity due to its fused aromatic ring, whereas the pyridyl nitrosoamino compound (C₂₃H₃₁N₃O₁₁) introduces polar heterocyclic and nitroso groups, affecting solubility and receptor interactions .
Physicochemical Properties: Solubility: All acetylated glucuronide methyl esters show enhanced solubility in organic solvents like dichloromethane and methanol due to their lipophilic acetyl and methyl groups . Stability: Limited stability data are available, but acetyl protection generally improves resistance to enzymatic hydrolysis compared to non-acetylated glucuronides .
Synthetic Relevance :
- The tri-O-acetyl group simplifies purification and handling during synthesis. highlights the use of trichloroacetamido intermediates for stereoselective glucuronidation, a method applicable to these compounds .
- Deuterated analogs (e.g., 5-Hydroxy Tryptophol D4) are tailored for mass spectrometry-based quantification in doping or pharmacokinetic studies .
Analytical Characterization :
- While GC-MS is standard for methyl esters (e.g., fatty acid methyl esters in –3, 8–9), glucuronide derivatives typically require LC-MS/MS for analysis due to their higher molecular weight and polarity .
Biological Activity
5-Iodoresorcinol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester is a synthetic compound that has garnered attention for its potential biological activities. This compound is a derivative of resorcinol and glucuronic acid, which are known for their roles in various biological processes, including drug metabolism and detoxification. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 474.19 g/mol. The compound features a resorcinol core substituted with iodine and glucuronide moieties, which are significant for enhancing solubility and bioavailability in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in drug metabolism, particularly UDP-glucuronosyltransferases (UGTs). This inhibition can influence the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity.
- Antioxidant Activity : Resorcinol derivatives are known for their antioxidant properties. The presence of the iodine atom may enhance or alter these properties, providing protective effects against oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that iodinated compounds exhibit antimicrobial activity. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
- In Vitro Studies : A study conducted by Cayman Chemical demonstrated that 5-Iodoresorcinol derivatives showed significant inhibition of certain UGT enzymes in vitro, suggesting potential implications for drug interactions and metabolism .
- Antioxidant Evaluation : Research published in MDPI indicated that compounds similar to 5-Iodoresorcinol possess strong radical scavenging abilities, which may contribute to their protective effects against cellular damage .
- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of iodinated phenols, 5-Iodoresorcinol was found to inhibit the growth of various bacterial strains, thus supporting its potential use as an antimicrobial agent .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇I O₁₀ |
| Molecular Weight | 474.19 g/mol |
| Solubility | Soluble in organic solvents |
| Antioxidant Activity | Moderate to high |
| Enzyme Inhibition (UGT) | Significant |
| Antimicrobial Activity | Effective against multiple strains |
Q & A
Q. What are the critical steps and parameters in synthesizing 5-Iodoresorcinol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester?
The synthesis typically involves:
- Acetylation of glucuronic acid : Protecting hydroxyl groups at positions 2', 3', and 4' using acetic anhydride under controlled pH (acidic/basic) to prevent premature hydrolysis .
- Iodoresorcinol conjugation : Reacting iodoresorcinol with the acetylated glucuronide via nucleophilic substitution or coupling agents (e.g., DCC/DMAP) to form the glycosidic bond .
- Methyl esterification : Treating the intermediate with methyl iodide in the presence of a base (e.g., NaH) to esterify the carboxyl group . Critical parameters include reaction temperature (0–25°C for acetylation), solvent polarity (anhydrous DCM or THF), and stoichiometric ratios to avoid side products.
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the β-D configuration, acetyl group positions, and methyl ester formation. Anomeric proton signals (δ 4.5–5.5 ppm) and acetyl methyl resonances (δ 1.8–2.2 ppm) are key .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₂₄IO₁₂ for the non-deuterated form) and isotopic patterns for iodine (m/z +126) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and visualizing agents (e.g., ceric ammonium molybdate) .
Q. Why are acetyl groups incorporated into the structure, and how are they removed?
Acetyl groups protect hydroxyls during synthesis to prevent undesired side reactions. Deprotection involves:
- Alkaline hydrolysis : Treatment with NaOH/MeOH (0.1 M, 25°C) cleaves acetyl groups selectively .
- Enzymatic methods : Carboxylesterases can remove acetyl groups under physiological conditions for in vitro studies .
Advanced Research Questions
Q. How can researchers optimize glucuronidation efficiency in vitro using this compound?
- Enzyme kinetics : Use recombinant UDP-glucuronosyltransferases (UGTs) to assess substrate specificity. Monitor reaction rates via HPLC-MS, varying pH (6.5–7.5) and co-factor (UDPGA) concentrations .
- Competitive inhibition assays : Co-incubate with known UGT inhibitors (e.g., β-glucuronidase) to validate specificity .
Q. How should contradictory NMR data (e.g., unexpected coupling constants) be resolved?
Q. What are the biological implications of this compound’s glucuronic acid moiety in cell-signaling studies?
The glucuronide acts as a glycan mimic to probe carbohydrate-protein interactions:
- Surface plasmon resonance (SPR) : Immobilize the compound on sensor chips to quantify binding affinities with lectins (e.g., galectin-3) .
- Glycan microarray : Print derivatives on slides to screen for interactions with immune receptors (e.g., Siglecs) .
Q. How does this compound serve as a substrate for β-glucuronidase detection in complex matrices?
- Fluorometric assays : Hydrolysis of the glucuronide releases iodoresorcinol, detectable via fluorescence quenching (ex/em: 280/320 nm) .
- Microbial cultures : Incubate with E. coli expressing β-glucuronidase and measure iodine release via ICP-MS .
Q. What strategies are used to synthesize deuterated analogs for metabolic tracing?
- Isotope-labeled precursors : Use deuterated acetic anhydride (Ac₂O-d6) during acetylation or CD₃I for methyl esterification .
- Stable isotope labeling : Incorporate ¹³C-glucose into the glucuronic acid backbone during microbial fermentation .
Q. How can researchers troubleshoot low yields in large-scale synthesis?
Q. What computational methods predict the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
